Technical Documentation Center

2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride
  • CAS: 1803589-26-5

Core Science & Biosynthesis

Foundational

Melting point and physical characteristics of 2-Methoxy-4-phenylcyclohexan-1-amine HCl

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Methoxy-4-phenylcyclohexan-1-amine HCl Executive Summary 2-Methoxy-4-phenylcyclohexan-1-amine Hydrochloride is a substituted aminocyclohexane deriva...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characteristics of 2-Methoxy-4-phenylcyclohexan-1-amine HCl

Executive Summary

2-Methoxy-4-phenylcyclohexan-1-amine Hydrochloride is a substituted aminocyclohexane derivative featuring a complex stereochemical architecture. Structurally related to pharmacophores found in analgesic (e.g., Tramadol) and dissociative (e.g., arylcyclohexylamine) classes, this compound presents unique physicochemical challenges due to its three chiral centers at positions 1, 2, and 4.

This guide serves as a technical blueprint for the characterization of this specific chemical entity. Given that this compound is often encountered as a novel research chemical or proprietary intermediate, this document focuses on predictive modeling , stereochemical analysis , and standardized characterization protocols required to establish its physical constants empirically.

Chemical Identity & Stereochemical Complexity

The physicochemical behavior of this molecule is dictated by the relative orientation of its three substituents: the amine (-NH₂) , the methoxy (-OCH₃) , and the phenyl (-C₆H₅) groups.

Structural Analysis
  • IUPAC Name: 2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride

  • Molecular Formula: C₁₃H₁₉NO · HCl

  • Molecular Weight: 205.30 g/mol (Free Base) / 241.76 g/mol (HCl Salt)

  • Core Scaffold: Cyclohexane chair conformation.

Stereoisomerism

With substituents at positions 1, 2, and 4, the molecule possesses three stereogenic centers.[1] This results in


 possible stereoisomers (4 diastereomeric pairs).
  • Cis/Trans Relationships: The melting point and solubility will vary significantly between diastereomers.

    • All-equatorial isomers typically exhibit higher melting points and thermodynamic stability.

    • Isomers with axial substituents (especially the bulky phenyl group) will show lower melting points and higher solubility in organic solvents due to disrupted crystal packing.

Physical Characteristics (Predicted & Comparative)

Note: As a specific experimental datasheet for this exact isomer is not standard in public pharmacopeias, the values below are derived from Structure-Property Relationships (SPR) of structurally homologous arylcyclohexylamines (e.g., 4-phenylcyclohexylamine HCl).

Melting Point Profile

The hydrochloride salt formation significantly elevates the melting point compared to the free base (which is likely a viscous oil).

PropertyPredicted Value / RangeRationale
Melting Point (HCl Salt) 215 – 245 °C Arylcyclohexylamine salts typically melt >200°C. The 2-methoxy group may lower this slightly relative to the unsubstituted parent (MP ~260°C) due to symmetry breaking.
Melting Point (Free Base) Liquid or Low-Melting Solid (<50°C) Amine free bases in this class are often oils at RT.
Decomposition > 250 °C HCl salts are thermally stable but may sublime or char near the MP.
Solubility Characteristics

The amphiphilic nature (lipophilic phenyl/cyclohexyl + hydrophilic amine/methoxy) defines its solubility.

SolventSolubility RatingMechanism
Water High (>50 mg/mL) Ionic dissociation of the HCl salt.
Ethanol/Methanol High Solvation of both the ionic head and lipophilic tail.
Dichloromethane Moderate Ion-pairing solubility.
Diethyl Ether/Hexane Insoluble Standard behavior for amine salts (used for precipitation).

Experimental Characterization Protocols

To validate the physical properties of a synthesized batch, the following self-validating workflow must be employed.

Melting Point Determination (Capillary Method)
  • Objective: Determine purity and identity via phase transition.

  • Protocol:

    • Dry sample in a vacuum desiccator over P₂O₅ for 24 hours to remove hygroscopic moisture.

    • Pack 2–3 mm of sample into a glass capillary.

    • Ramp temperature at 10°C/min until 180°C, then reduce to 1°C/min.

    • Critical Observation: Note the sintering point (onset of collapse) and the clear point (complete liquid). A range >2°C indicates diastereomeric impurities.

Differential Scanning Calorimetry (DSC)
  • Objective: Distinguish between melting, polymorphic transitions, and decomposition.

  • Protocol:

    • Pan: Aluminum (crimped, vented).

    • Atmosphere: Nitrogen (50 mL/min).

    • Ramp: 10°C/min from 40°C to 300°C.

    • Analysis: Look for a sharp endothermic peak (melting). An exothermic event immediately following suggests decomposition.

Gravimetric Solubility Analysis
  • Objective: Quantify saturation limits.

  • Protocol:

    • Add excess solid to 10 mL of solvent (Water, pH 7.4 Buffer, Ethanol).

    • Vortex for 2 hours at 25°C.

    • Filter supernatant through a 0.45 µm PTFE filter.

    • Evaporate solvent and weigh the residue.

Synthesis & Isolation Workflow

The physical form of the final product depends heavily on the isolation method. The following diagram illustrates the logical flow from synthesis to characterization.

G Start Crude Reaction Mixture (Free Base in Organic Solvent) Extraction Acid/Base Extraction (Purification) Start->Extraction 1. Wash SaltForm Salt Formation (Add HCl in Et2O/Dioxane) Extraction->SaltForm 2. Anhydrous HCl Crystallization Recrystallization (iPrOH/EtOAc) SaltForm->Crystallization 3. Precipitate Drying Vacuum Drying (Remove Solvents) Crystallization->Drying 4. Filter Analysis Physical Characterization (MP, DSC, NMR) Drying->Analysis 5. Validate

Figure 1: Isolation and characterization workflow for 2-Methoxy-4-phenylcyclohexan-1-amine HCl.

Stereochemical Impact on Physical Properties

The synthesis of this compound typically yields a mixture of diastereomers unless stereoselective methods are used. Separation is critical for consistent physical properties.

Stereochem Racemate Crude Synthesized Amine (Mixture of 4 Diastereomers) Separation Chromatographic Separation (Chiral HPLC or Fractional Cryst.) Racemate->Separation CisCis Isomer A (cis-1,2 / cis-1,4) Likely Lowest MP TransTrans Isomer B (trans-1,2 / trans-1,4) Thermodynamically Stable Highest MP Separation->CisCis Fraction 1 Separation->TransTrans Fraction 2

Figure 2: Stereochemical divergence requiring separation for accurate physical property determination.

Safety & Handling

  • Hazard Classification: As an amine hydrochloride, treat as Irritant (Skin/Eye) and potentially Toxic by Ingestion (based on structural analogs like substituted phenethylamines/cyclohexylamines).

  • Hygroscopicity: HCl salts are often hygroscopic. Store in a tightly sealed container at -20°C for long-term stability.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which liberate the volatile/oily free base).

References

  • PubChem. 4-Phenylcyclohexan-1-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Smith, P. A. S. (1965). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin. (General reference for amine salt properties).
  • NIST Chemistry WebBook. Phase Change Data for Substituted Cyclohexanes. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Recrystallization solvents for purifying 2-Methoxy-4-phenylcyclohexan-1-amine HCl

Technical Application Note: Optimization of Recrystallization Systems for 2-Methoxy-4-phenylcyclohexan-1-amine HCl Abstract This application note provides a comprehensive guide to the purification of 2-Methoxy-4-phenylcy...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimization of Recrystallization Systems for 2-Methoxy-4-phenylcyclohexan-1-amine HCl

Abstract

This application note provides a comprehensive guide to the purification of 2-Methoxy-4-phenylcyclohexan-1-amine Hydrochloride , a substituted aminocyclohexane intermediate often encountered in the synthesis of central nervous system (CNS) active agents. Due to its amphiphilic nature—possessing both a lipophilic phenyl-cyclohexyl core and a hydrophilic amine hydrochloride head—and the presence of three chiral centers, this compound presents unique purification challenges. This guide details solvent screening strategies, specific protocols for diastereomeric enrichment, and troubleshooting mechanisms for common issues such as "oiling out."

Physicochemical Profiling & Solubility Logic

To design an effective recrystallization system, one must first deconstruct the molecular interactions of the target compound.

  • The Lipophilic Domain: The 4-phenylcyclohexane skeleton drives solubility in non-polar to moderately polar solvents (e.g., Toluene, Dichloromethane).

  • The Hydrophilic Domain: The primary amine hydrochloride salt (

    
    ) creates a strong ionic dipole, mandating the use of protic or highly polar aprotic solvents for dissolution.
    
  • The H-Bond Acceptor: The 2-methoxy group adds a secondary polarity vector, increasing solubility in alcohols compared to non-oxygenated analogs.

The Purification Challenge: The primary goal is often not just chemical purity (removing side products) but diastereomeric purity . The cis and trans isomers of substituted cyclohexylamines often exhibit distinct lattice energies. A solvent system must be selected that preferentially solubilizes the unwanted diastereomer (usually in the mother liquor) while crystallizing the target isomer.

Table 1: Predicted Solubility Profile (Amine HCl Salt)
Solvent ClassRepresentative SolventsInteraction MechanismSuitability
Protic Polar Water, MethanolStrong H-bonding, Ionic solvationToo High (Risk of yield loss)
Secondary Alcohols Isopropanol (IPA), 2-ButanolModerate H-bonding, Lipophilic balanceIdeal (Primary candidates)
Aprotic Polar Acetonitrile, AcetoneDipole-DipoleIntermediate (Good for anti-solvent)
Esters/Ethers Ethyl Acetate, MTBE, THFWeak polar interactionAnti-Solvent (Precipitant)
Non-Polar Hexane, Heptane, TolueneVan der Waals onlyInsoluble (Strict Anti-Solvent)

Solvent Screening Strategy

Do not rely on trial and error. Use a systematic "Craig Tube" or vial-based screening approach to determine the Metastable Zone Width (MSZW).

Diagram 1: Solvent Selection Decision Matrix

SolventScreening Start Start: 100mg Target Salt AddSolvent Add 1 mL Solvent (25°C) Start->AddSolvent CheckSoluble Is it Soluble? AddSolvent->CheckSoluble Heat Heat to Reflux CheckSoluble->Heat No TooSoluble Reject: Too Soluble (Yield Loss) CheckSoluble->TooSoluble Yes CheckHotSoluble Soluble at Reflux? Heat->CheckHotSoluble Cool Cool to 0-5°C CheckHotSoluble->Cool Yes Insoluble Reject: Insoluble CheckHotSoluble->Insoluble No CheckCrystals Crystals Formed? Cool->CheckCrystals AntiSolvent Potential Anti-Solvent CheckCrystals->AntiSolvent No Ideal Ideal Candidate CheckCrystals->Ideal Yes

Caption: Logic flow for determining the thermodynamic suitability of a solvent. "Ideal" solvents show high solubility at reflux and low solubility at 0°C.

Recommended Protocols

Based on the structural analogs (e.g., Tramadol intermediates) and general amine salt chemistry, two systems are recommended.

Protocol A: Single-Solvent Recrystallization (Isopropanol)

Best for: Routine purification and removal of mechanical impurities.

  • Preparation: Place 10.0 g of crude 2-Methoxy-4-phenylcyclohexan-1-amine HCl in a 250 mL round-bottom flask.

  • Dissolution: Add Isopropanol (IPA) (approx. 3-5 mL per gram of solute) and heat to reflux (82°C).

    • Note: If the solution is colored, add activated carbon (5% w/w), stir for 5 mins, and filter hot through Celite.

  • Saturation: If the solid is fully dissolved, add more crude solid until a slight turbidity persists at reflux, then add 1-2 mL of IPA to clear it.

  • Cooling (Critical Step): Remove from heat. Allow the flask to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

    • Why? Rapid cooling traps impurities and occludes solvent.

  • Crystallization: Once at room temperature, move to an ice bath (0-5°C) for 1 hour.

  • Isolation: Filter the white needles via vacuum filtration. Wash the cake with cold IPA (

    
    ).
    
  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Binary Solvent System (Ethanol / Ethyl Acetate)

Best for: Diastereomeric enrichment (separating cis/trans isomers).[1]

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling Absolute Ethanol .[1]

  • Nucleation: Remove from heat. While still hot, add Ethyl Acetate (EtOAc) dropwise until the solution becomes slightly cloudy (persistent turbidity).

  • Re-solubilization: Add a few drops of hot Ethanol to just clear the turbidity.[1]

  • Growth: Allow to cool undisturbed. The more polar diastereomer (often the cis-amine HCl due to intramolecular H-bonding capabilities) may crystallize out first, or the lattice energy differences will drive the separation.

  • Analysis: Check the diastereomeric ratio (dr) of the crystals vs. the mother liquor using HPLC or NMR.

Troubleshooting & Optimization

Common failure modes when working with cyclohexylamine salts.

Table 2: Troubleshooting Guide
IssueDiagnosisCorrective Action
Oiling Out Product separates as a liquid oil rather than crystals upon cooling.[1]1. Temperature: Re-heat and cool slower.2. Seeding: Add a seed crystal at the cloud point.3.[1] Solvent: The solvent is too non-polar.[1] Add a small amount of Methanol.[1]
No Precipitation Solution remains clear even at 0°C.1.[1] Concentration: Evaporate 20% of solvent.2. Anti-Solvent: Add Diethyl Ether or MTBE dropwise.3.[1] Scratching: Scratch the glass wall to induce nucleation.[1][2]
Gel Formation The mixture turns into a semi-solid jelly.1.[1] Polymorphism: You may have formed a solvate.[1] Break the gel by heating and adding a different solvent (e.g., switch from EtOH to IPA).
Low Purity Impurities co-crystallize.1.[1] Washing: The filter cake was not washed thoroughly.2. Speed: Cooling was too fast. Repeat with slower ramp rate.
Diagram 2: The "Oiling Out" Remediation Loop

OilingOut Observation Observation: Oiling Out Reheat Re-heat to Homogeneous Solution Observation->Reheat Seed Add Seed Crystal at Cloud Point Reheat->Seed SlowCool Controlled Cooling (-5°C/hour) Seed->SlowCool SlowCool->Observation Fails Success Crystalline Solid SlowCool->Success

Caption: Workflow to recover a crystallization batch that has separated into an oil phase.

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for salt selection and crystallization protocols).

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

  • Tudela, D., et al. (2010).[1] "Isolation of enantiomers via diastereomer crystallisation."[3][4][5] UCL Discovery.[1]

  • Org. Synth. (1998).[1] "2-(4-Methoxyphenyl)-2-cyclohexen-1-one."[1][6] Organic Syntheses, Coll.[1] Vol. 9, p.196.[1] (Relevant structural analog purification). [1]

  • BenchChem. (2025).[1][2] "Recrystallization of Aminocyclopentanol Hydrochloride." Technical Support Center.

Sources

Application

Structural Elucidation and Stereochemical Assignment of 2-Methoxy-4-phenylcyclohexan-1-amine via 1D and 2D NMR Spectroscopy

APPLICATION NOTE: AN-NMR-2026-04 Abstract This application note details the protocol for the complete structural and stereochemical characterization of 2-Methoxy-4-phenylcyclohexan-1-amine , a pharmacophore sharing struc...

Author: BenchChem Technical Support Team. Date: February 2026

APPLICATION NOTE: AN-NMR-2026-04

Abstract

This application note details the protocol for the complete structural and stereochemical characterization of 2-Methoxy-4-phenylcyclohexan-1-amine , a pharmacophore sharing structural motifs with centrally acting analgesics (e.g., Tramadol analogs).[1] Unlike simple aromatic systems, the cyclohexane core introduces complex stereochemical challenges. This guide prioritizes the differentiation of diastereomers (cis/trans relationships) using scalar coupling constants (


) and Nuclear Overhauser Effect (NOE) correlations.

Introduction & Chemical Context

The target molecule contains three chiral centers (C1, C2, and C4), theoretically allowing for


 stereoisomers (4 enantiomeric pairs).[1] In synthetic practice, the bulky phenyl group at C4  acts as a "conformation anchor," overwhelmingly preferring the equatorial  position to minimize 1,3-diaxial steric strain (A-value ~2.8 kcal/mol).[1]

Therefore, the analytical challenge reduces to determining the orientation of the Amine (C1) and Methoxy (C2) groups relative to the phenyl anchor.

  • Pharmacological Relevance: The relative stereochemistry (e.g., cis- vs. trans-diequatorial) often dictates receptor binding affinity.[1]

  • Analytical Goal: To unambiguously assign the configuration as axial or equatorial for substituents at C1 and C2.

Experimental Protocol

Sample Preparation

Proper solvent selection is critical for observing exchangeable amine protons and resolving the cyclohexane "fingerprint" region.

ParameterRecommendationScientific Rationale
Solvent DMSO-d₆ (Primary)Prevents rapid chemical exchange of the amine (

) protons, allowing observation of coupling to H1.[1] CDCl₃ often leads to broad, invisible amine signals due to trace acid/water exchange.[1]
Alternative Benzene-d₆Use if methoxy/ring proton signals overlap in DMSO; the magnetic anisotropy of benzene can resolve accidental equivalence.
Concentration 10–15 mg (1H)30–50 mg (13C)High concentration is required for adequate signal-to-noise ratio in 13C and 2D HMBC experiments.[1]
Tube 5mm High-PrecisionEnsure uniform shimming to resolve small coupling constants (

Hz).
Data Acquisition Parameters (600 MHz equiv.)
  • Temperature: 298 K (Standard).[1] If ring flipping is suspected (broad lines), cool to 253 K.[1]

  • 1H Spectral Width: -1 to 14 ppm.

  • Relaxation Delay (D1):

    
     seconds (Ensure integration accuracy for aromatic vs. aliphatic protons).
    

1H NMR Spectral Analysis

The "Anchor" and Substituents

First, identify the diagnostic signals that confirm the chemical connectivity.

  • Aromatic Region (7.1 – 7.4 ppm): Expect a multiplet integrating to 5H.[1]

    • Diagnostic: The phenyl group confirms the C4 substitution.

  • Methoxy Group (3.2 – 3.4 ppm): Sharp singlet (3H).[1]

    • Note: The chemical shift is sensitive to the spatial proximity of the phenyl ring (shielding cone effects).

  • Amine Protons (1.5 – 2.5 ppm in DMSO): Broad singlet (2H).

    • Validation: Add one drop of

      
       to the tube. If this signal disappears (deuterium exchange), it is confirmed as 
      
      
      
      .
Cyclohexane Ring & Stereochemistry (The Critical Analysis)

The core task is determining the stereochemistry at C1 and C2. We utilize the Karplus Equation , which correlates the vicinal coupling constant (


) with the dihedral angle (

).[1][2]
  • Trans-diaxial (

    
    ):  Large 
    
    
    
    (10–13 Hz).[1]
  • Axial-equatorial / Eq-Eq (

    
    ):  Small 
    
    
    
    (2–5 Hz).
Target Proton: H1 (Alpha to Amine)[1]
  • Position: ~2.6 – 3.0 ppm (Multiplet).[1]

  • Coupling Analysis: Look for the splitting pattern caused by H2 (neighbor) and H6 (methylene neighbors).[1]

    • Scenario A (H1 is Axial): If you see a large triplet or quartet with

      
       Hz, H1 is axial.[1] This implies the Amine group is equatorial .
      
    • Scenario B (H1 is Equatorial): If you see a narrow multiplet/triplet with

      
       Hz, H1 is equatorial.[1] This implies the Amine group is axial .
      
Target Proton: H2 (Alpha to Methoxy)[1]
  • Position: ~3.0 – 3.5 ppm (Multiplet, likely downfield of H1 due to Oxygen electronegativity).[1]

  • Coupling Analysis: Measure

    
     (coupling between H1 and H2).
    
    • 
       Hz:  H1 and H2 are trans-diaxial.[1] Conclusion:  Amine and Methoxy are both equatorial (trans to each other).[1]
      
    • 
       Hz:  H1 and H2 are cis (ax-eq) or trans-diequatorial (eq-eq).[1]
      

13C NMR & DEPT-135 Analysis

Use 13C NMR to count carbons and DEPT-135 to determine their multiplicity (CH/CH3 = Up, CH2 = Down, C_quat = Invisible).[1]

Carbon TypeApprox Shift (ppm)DEPT-135 PhaseAssignment Note
C-O (Methoxy) 55 - 58Positive (+)Distinctive high-field signal.[1]
C2 (CH-O) 75 - 85Positive (+)Deshielded by oxygen.[1]
C1 (CH-N) 50 - 60Positive (+)Deshielded by nitrogen.[1]
C4 (CH-Ph) 40 - 48Positive (+)Benzylic position.[1]
C3, C5, C6 25 - 35Negative (-)Methylene (

) carbons.[1]
Aromatic 125 - 145Positive (+)C_ipso (quaternary) will disappear in DEPT.[1]

Advanced Stereochemical Validation (2D NMR)

Logic Flow for Stereochemistry

The following diagram illustrates the decision process for assigning the relative stereochemistry of the Amine and Methoxy groups, assuming the Phenyl group is locked in the equatorial position.

StereochemistryLogic Start Analyze H1 (Amine-alpha) Signal Splitting Measure Coupling Width (W1/2) or J-values Start->Splitting LargeJ Large Splitting (J > 10 Hz) Indicates Axial H1 Splitting->LargeJ SmallJ Narrow Splitting (J < 4 Hz) Indicates Equatorial H1 Splitting->SmallJ AmineConfig1 Amine is EQUATORIAL LargeJ->AmineConfig1 AmineConfig2 Amine is AXIAL SmallJ->AmineConfig2 CheckH2 Analyze H2 (Methoxy-alpha) Measure J(1,2) AmineConfig1->CheckH2 J12_Large J(1,2) ~ 10 Hz (Trans-Diaxial H1/H2) CheckH2->J12_Large J12_Small J(1,2) ~ 2-4 Hz (Axial-Equatorial) CheckH2->J12_Small Result1 Isomer: Trans-Diequatorial (1-Amine(eq), 2-OMe(eq)) J12_Large->Result1 Result2 Isomer: Cis-1,2 (1-Amine(eq), 2-OMe(ax)) J12_Small->Result2

Figure 1: Decision tree for assigning relative stereochemistry at C1 and C2 based on 1H NMR coupling constants.

NOESY / ROESY Experiments

While coupling constants give dihedral angles, NOESY provides spatial proximity data (through-space < 5Å).[1]

  • Protocol: Run a 2D NOESY with a mixing time of 500ms.

  • Key Correlation: Look for a cross-peak between H1 and H4 .

    • If H1 is Axial and H4 is Axial (remember, Phenyl is Equatorial, so H4 is Axial), they are on the same face of the ring (1,3-diaxial relationship).[1]

    • Result: A strong NOE signal between H1 and H4 confirms the Amine is Equatorial.

Summary of Diagnostic Signals

ProtonChemical Shift (

)
MultiplicityCoupling (

) Interpretation
H1 (CH-NH2) 2.5 - 3.0 ppmddd or dtWide (

Hz) = Axial H (Eq Amine)Narrow (

Hz) = Eq H (Ax Amine)
H2 (CH-OMe) 3.1 - 3.5 ppmddd

Hz confirms trans-diaxial arrangement with H1.[1]
H4 (CH-Ph) 2.4 - 2.8 ppmtt (triplet of triplets)Usually Axial (due to Eq Phenyl).[1] Look for NOE to H1/H2.
-OCH3 3.3 ppmSingletSharp, integrates to 3H.[1]
-NH2 VariableBroad sExchangeable with

.

References

  • General NMR Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] [1]

  • Cyclohexane Stereochemistry: Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (Foundational text on A-values and conformational analysis).

  • Karplus Equation & Coupling: Karplus, M. (1959).[1] Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics, 30(1), 11-15.[1] [1]

  • Amine Proton Exchange: Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]

  • NOE in Conformational Analysis: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1]

Sources

Method

Application Note: Best Practices for the Storage and Handling of Hygroscopic Amine Hydrochloride Salts

Abstract Amine hydrochloride salts are fundamental building blocks in pharmaceutical development, valued for their improved solubility and stability. However, many of these salts are hygroscopic, meaning they readily abs...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amine hydrochloride salts are fundamental building blocks in pharmaceutical development, valued for their improved solubility and stability. However, many of these salts are hygroscopic, meaning they readily absorb moisture from the atmosphere. This moisture uptake is not a trivial issue; it can trigger a cascade of detrimental physical and chemical changes, including deliquescence, chemical degradation, and altered crystal structure, ultimately compromising compound integrity, experimental reproducibility, and the efficacy of active pharmaceutical ingredients (APIs). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the proper storage and handling protocols to mitigate the risks associated with these sensitive compounds.

The Challenge of Hygroscopicity in Amine Hydrochloride Salts

Hygroscopicity is the inherent ability of a substance to attract and hold water molecules from the surrounding environment.[1] For amine hydrochloride salts, this tendency is particularly pronounced due to the strong ionic character and the presence of functional groups that can form hydrogen bonds with water.

Key Definitions
  • Hygroscopicity: The tendency of a solid material to absorb or adsorb moisture from the air.[1]

  • Deliquescence: A process where a hygroscopic substance absorbs so much atmospheric moisture that it dissolves and forms a liquid solution.[2] This occurs above a specific, compound-dependent threshold known as the Critical Relative Humidity (CRH) or deliquescence point.[3][4]

  • Consequences of Moisture Uptake: Uncontrolled moisture absorption can lead to significant physical and chemical stability issues.[5] These include:

    • Physical Changes: Caking, clumping, and liquefaction, which make accurate weighing and handling difficult.[6]

    • Chemical Degradation: Moisture can facilitate hydrolysis or act as a medium for reactions, such as salt disproportionation, where the salt converts to its free base form.[7][8]

    • Altered Performance: For pharmaceutical APIs, changes in hydration state can alter dissolution rates, bioavailability, and overall product efficacy.[][10]

The diagram below illustrates the potential consequences of exposing a hygroscopic amine HCl salt to ambient humidity.

G cluster_prep Preparation cluster_transfer Transfer cluster_weigh Weighing & Use Equilibrate Equilibrate Container to Room Temperature PrepareEnv Prepare Handling Environment (e.g., Glove Box) Tare Tare Weighing Vessel (with lid) Open Briefly Open Main Container Tare->Open Transfer Quickly Transfer Required Amount Open->Transfer CloseMain Immediately & Tightly Reseal Main Container Transfer->CloseMain Weigh Weigh Lidded Vessel (Weigh by Difference) CloseMain->Weigh Dissolve Dissolve or Use Material Promptly Weigh->Dissolve

Caption: Recommended workflow for handling hygroscopic salts.

Protocol: Accurate Weighing of a Hygroscopic Amine HCl Salt

This protocol utilizes the "weighing by difference" method, which is ideal for hygroscopic or volatile substances. [11] Objective: To accurately weigh a hygroscopic solid while minimizing moisture absorption.

Materials:

  • Hygroscopic amine HCl salt in its storage container

  • Analytical balance

  • Spatula (clean and dry)

  • Weighing vessel with a lid or cap (e.g., a small vial)

  • Receiving flask or beaker

Procedure:

  • Preparation:

    • Allow the sealed container of the hygroscopic salt to equilibrate to the ambient temperature of the balance room before opening. This prevents condensation from forming on the cold powder.

    • Ensure all tools (spatula, weighing vessel) are scrupulously clean and dry. [12]2. Initial Weighing:

    • Place the lidded weighing vessel containing a sufficient amount of the hygroscopic salt on the analytical balance.

    • Record the initial mass (m1) precisely.

  • Transfer:

    • Remove the weighing vessel from the balance.

    • Working quickly, hold the vessel over your receiving flask and carefully tap or use a spatula to transfer a portion of the solid into the flask. Do not attempt to hit an exact target weight during this transfer.

    • Immediately replace the lid on the weighing vessel.

  • Final Weighing:

    • Place the lidded weighing vessel back on the analytical balance.

    • Record the final mass (m2).

  • Calculation:

    • The mass of the sample transferred (m_sample) is the difference between the initial and final weights:

      • m_sample = m1 - m2

  • Cleanup and Storage:

    • Promptly and securely reseal the main stock container of the hygroscopic salt and return it to the desiccator or appropriate storage environment.

Stability Assessment and Monitoring

For long-term projects or when using cGMP practices, it is crucial to monitor the stability of hygroscopic compounds. Water content is a key parameter that can directly impact chemical stability. [13]

Protocol: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard method for determining water content in pharmaceutical substances due to its high accuracy, precision, and specificity for water. [13][14]The method is based on a stoichiometric reaction between iodine and water. [14]Both volumetric and coulometric KF titration are recognized by the United States Pharmacopeia (USP). [15][16] Objective: To quantify the water content (% w/w) in a sample of a hygroscopic amine HCl salt.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate KF reagents (titrant, solvent)

  • Hygroscopic amine HCl salt sample

  • Gas-tight syringe or other suitable sample introduction device

  • Analytical balance

Procedure (General Volumetric Method):

  • System Preparation:

    • Prepare the KF titrator according to the manufacturer's instructions.

    • Add the appropriate solvent to the titration vessel and precondition it by running the titrator until a stable, low-drift endpoint is achieved. This removes any ambient moisture from the vessel.

  • Titrant Standardization:

    • Accurately weigh a certified water standard (e.g., sodium tartrate dihydrate) and add it to the vessel. [17] * Titrate the standard to the endpoint. The instrument will use the known water content of the standard and the volume of titrant consumed to calculate the titrant's water equivalence factor (F), typically in mg H₂O/mL.

  • Sample Analysis:

    • Accurately weigh a suitable amount of the hygroscopic amine HCl salt sample. For hygroscopic materials, this should be done quickly in a sealed syringe or by direct injection into the titration vessel to prevent moisture uptake from the air. [18] * Inject or add the sample to the pre-conditioned titration vessel.

    • Begin the titration and record the volume of titrant consumed (V) to reach the endpoint.

  • Calculation:

    • Calculate the percentage of water (% w/w) in the sample using the following formula:

      • % Water (w/w) = (V * F) / (Sample Weight in mg) * 100

      • Where:

        • V = Volume of KF titrant consumed (mL)

        • F = Water equivalence factor of the titrant (mg/mL)

Interpretation: An increase in water content over time under specific storage conditions is a direct indicator of hygroscopicity and may signal a risk of chemical or physical instability.

Table 2: Example Stability Study Data (Illustrative)
Time PointStorage ConditionWater Content (% w/w) by KFAppearanceHPLC Purity (%)
T=0-0.15%White, free-flowing powder99.8%
T=3 Months25°C / 40% RH (Desiccated)0.18%White, free-flowing powder99.7%
T=3 Months25°C / 60% RH (Exposed)4.50%Clumped, slightly off-white97.2%
T=3 Months40°C / 75% RH (Exposed)12.8% (Deliquescent)Pasty solid, yellow tint91.5%

Conclusion

Hygroscopic amine hydrochloride salts are invaluable but unforgiving reagents. Their propensity to absorb atmospheric moisture necessitates a disciplined and proactive approach to their storage and handling. By implementing controlled storage environments utilizing desiccants or inert atmospheres, employing meticulous handling techniques such as weighing by difference, and monitoring stability through methods like Karl Fischer titration, researchers can protect the integrity of these materials. Adherence to these protocols will ensure the reliability and reproducibility of experimental data and safeguard the quality and efficacy of developmental drug candidates.

References

  • What Is Desiccant and the Many Uses for It. Super Dry Systems. 19

  • Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Metrohm. 20

  • Moisture-Free Storage: Nitrogen or Desiccant? Terra Universal. 21

  • Solving the deliquescence problem in blended fertilizers. World Fertilizer. 3

  • Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.

  • Hygroscopy/Deliquescence | Moisture Analysis. proUmid.

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. Ibis Scientific, LLC.

  • Direct Measurements of the Deliquescence Relative Humidity in Salt Mixtures Including the Contribution from Metastable Phases. ACS Omega.

  • The Role of Karl Fischer Titration in Pharmaceutical Analysis. Analab Scientific Instruments.

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. GenFollower.

  • Desiccants for Industrial Chemical shipping & storage containers. Sorbipak.

  • Exploring Various Desiccant Uses in Different Industries. Jalon Zeolite.

  • Inert Atmosphere. Zamann Pharma Support GmbH.

  • Overcoming Challenges with Moisture-Sensitive APIs in Tablets. Pharma.Tips.

  • Water Determination by Karl Fischer. Eurofins Australia.

  • Water Content Determination by Karl Fischer. Pharmaguideline.

  • Hints for Handling Air-Sensitive Materials. Fauske & Associates.

  • A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review.

  • Hygroscopicity Testing. BOC Sciences.

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.

  • Development of a Technique to Measure Deliquescent Relative Humidity of Particulate Contaminants and Determination of the Operat. Mestek.

  • Handling air-sensitive reagents AL-134. MIT.

  • Pharmaceutical Salts Optimization of Solubility or Even More? European Pharmaceutical Review.

  • Working with air and moisture sensitive compounds. Molecular Inorganic Chemistry - University of Groningen.

  • Weighing by Difference. YouTube.

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI.

  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. Benchchem.

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.

  • Measuring the Deliquescence Point of Crystalline Sucrose as a Function of Temperature Using a New Automatic Isotherm Generator. Taylor & Francis Online.

  • Tips & Tricks: Weighing. University of Rochester Department of Chemistry.

  • Hard to Handle API Challenges. Upperton Pharma Solutions.

  • 3 Best Practices for Analytical Balance to Ensure Accurate Weighing in Drug R&D. LinkedIn.

  • How to weigh a higroscopic substance. Chromatography Forum.

  • Ammonium Chloride Corrosion. Scribd.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.

  • SAFETY DATA SHEET - TCO-amine HCl salt. Sigma-Aldrich.

  • Challenges and Solutions For Moisture Sensitive API Formulation. Scribd.

  • Active Pharmaceutical Ingredient (API) Stability in Solid Dose Formulation. Sigma-Aldrich.

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.

  • Drying and Storing Hygroscopic Salts. Reddit.

  • Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. ResearchGate.

  • Converting to the hydrochloric salt for storage? Sciencemadness.org.

  • Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. PubMed.

  • Effect of Relative Humidity on Ammonium Chloride Corrosion in Refineries. Scilit.

  • The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. PMC.

Sources

Technical Notes & Optimization

Troubleshooting

Separating cis and trans isomers of 2-Methoxy-4-phenylcyclohexan-1-amine

This guide serves as a technical support center for the separation of 2-Methoxy-4-phenylcyclohexan-1-amine isomers. It is designed for organic chemists and process engineers requiring high-purity isolates for SAR (Struct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the separation of 2-Methoxy-4-phenylcyclohexan-1-amine isomers. It is designed for organic chemists and process engineers requiring high-purity isolates for SAR (Structure-Activity Relationship) studies.

Ticket Subject: Separation of cis- and trans-2-Methoxy-4-phenylcyclohexan-1-amine Case ID: CHE-ISO-2M4P

Executive Summary & Stereochemical Context

Before initiating separation, you must define the stereochemical target. This molecule possesses three chiral centers (C1, C2, C4), theoretically yielding


 stereoisomers. However, synthetic routes (e.g., reductive amination of ketones or opening of epoxides) often fix the relative stereochemistry of the Phenyl group early on, leaving the Amine (C1) vs. Methoxy (C2)  relationship as the primary "cis/trans" challenge.
  • The "Cis" Isomer (1,2-cis): The Amine (-NH

    
    ) and Methoxy (-OMe) groups are on the same face of the cyclohexane ring. This isomer often exhibits intramolecular Hydrogen Bonding  (N-H···O), reducing its effective polarity and increasing basicity.
    
  • The "Trans" Isomer (1,2-trans): The groups are on opposite faces. Lacking internal H-bonding, the amine is more exposed to solvent interactions.

Separation Strategy Matrix:

ParameterSmall Scale (<1 g)Medium Scale (1–10 g)Large Scale (>10 g)
Primary Method Flash ChromatographyFlash ChromatographyFractional Crystallization
Secondary Method Prep-HPLCRecrystallizationKinetic Resolution
Critical Factor Resolution (

)
Solvent VolumeSalt Solubility

Workflow Decision Tree

Use this logic flow to determine the optimal separation path for your specific sample state.

SeparationWorkflow Start Crude Mixture Analysis (NMR / HPLC) ScaleCheck Sample Mass? Start->ScaleCheck TLC TLC Screening (Mobile Phase Dev) ScaleCheck->TLC < 5g SaltScreen Salt Screening (HCl, Tartaric, Fumaric) ScaleCheck->SaltScreen > 5g Flash Flash Chromatography (Silica + Et3N) TLC->Flash Delta Rf > 0.15 HPLC Prep-HPLC (C18 / Basic Buffer) TLC->HPLC Delta Rf < 0.15 SaltScreen->Flash Oiling Out Cryst Fractional Crystallization (Solubility Diff) SaltScreen->Cryst Solid Precipitate Flash->HPLC Polishing (<95% purity) Cryst->HPLC Polishing (<95% purity)

Figure 1: Decision matrix for selecting the separation methodology based on scale and initial resolution.

Protocol A: Flash Column Chromatography (The "Go-To" Method)

Applicability: 100 mg to 5 g scale. Mechanism: Exploits the polarity difference. The cis-isomer (often capable of H-bonding) usually elutes differently than the trans-isomer depending on the stationary phase.

Materials Required
  • Stationary Phase: Silica Gel 60 (230–400 mesh). Note: Alumina is an alternative if the amine degrades on acidic silica.

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA) or Ammonia (NH

    
    ).
    
  • Visualizer: Ninhydrin Stain (specific for amines) or Dragendorff’s reagent.

Step-by-Step Procedure
  • Column Pre-treatment (Critical):

    • Standard silica is slightly acidic, which causes amines to "streak" or "tail," ruining separation.

    • The Fix: Pre-wash the packed silica column with Mobile Phase containing 1% Triethylamine (TEA) . This neutralizes acidic sites.

  • TLC Optimization:

    • Run TLC plates with varying MeOH concentrations (e.g., 95:5 DCM:MeOH).

    • Observation: If spots streak, add 1% NH

      
      OH or TEA to the developing tank.
      
    • Target: You need a

      
      .
      
  • Elution Gradient:

    • Start: 100% DCM (with 1% TEA).

    • Ramp: Slowly increase MeOH from 0% to 10% over 20 column volumes (CV).

    • Collection: Collect small fractions. The trans-isomer (typically less polar due to lack of internal H-bonding shielding) often elutes first, but this must be confirmed via NMR.

  • Data Verification:

    • Pool fractions. Evaporate solvent.[1]

    • Diagnostic NMR Signal: Check the H1 proton (alpha to the amine). In cyclohexane systems, an axial proton (trans-diaxial coupling) typically appears as a triplet of triplets (tt) or broad multiplet further upfield compared to an equatorial proton.

Protocol B: Fractional Crystallization (The Scalable Method)

Applicability: >5 g scale. Mechanism: Diastereomeric salts pack differently in crystal lattices. One isomer usually crystallizes preferentially.

Step-by-Step Procedure
  • Salt Selection:

    • Dissolve 100 mg of crude free base in Ethanol (EtOH).

    • Test addition of 1.0 equivalent of acids: HCl (in ether/dioxane) , Fumaric acid , or L-Tartaric acid .

    • Success Indicator: Immediate formation of a white precipitate suggests a high melting point salt suitable for crystallization.

  • The HCl Method (Standard):

    • Dissolve crude amine in minimal hot Isopropanol (IPA).

    • Add 1.05 eq of HCl (4M in Dioxane or aqueous conc. HCl).

    • Allow to cool slowly to Room Temp (RT), then to 4°C.

    • Filtration: Filter the crystals.[2]

    • Analysis: Neutralize a small sample of crystals back to free base (using 1M NaOH) and run NMR.

    • Outcome: Usually, the trans-isomer hydrochloride is less soluble and crystallizes out first due to better packing symmetry.

  • Recrystallization Cycles:

    • If the purity is 80:20, recrystallize the solid again from hot Ethanol/Water (9:1).

Troubleshooting & FAQs

Issue 1: "My compound is oiling out instead of crystallizing."

Diagnosis: The presence of impurities or water is preventing lattice formation, or the salt has a low melting point. Solution:

  • Switch Counter-ion: If HCl oils out, try Oxalic acid or Fumaric acid . These dicarboxylic acids often form rigid H-bond networks that encourage crystallization.

  • Trituration: Add an anti-solvent (like Diethyl Ether or Hexane) to the oil and scratch the flask vigorously with a glass rod to induce nucleation.

Issue 2: "The spots on TLC are overlapping (co-eluting)."

Diagnosis: The polarity difference is too small for standard Normal Phase silica. Solution:

  • Change Selectivity: Switch to Amine-functionalized Silica (NH2-silica). This eliminates the need for TEA and offers different selectivity.[3]

  • Reverse Phase: Use a C18 column with a high pH buffer.

    • Mobile Phase: Acetonitrile / Water + 10 mM Ammonium Bicarbonate (pH 10).

    • Why pH 10? At high pH, the amine is uncharged (free base). The lipophilicity difference between cis and trans (due to the phenyl/methoxy orientation) is maximized when the amine is not ionized.

Issue 3: "How do I definitively prove which isomer is which?"

Diagnosis: You have separated them, but don't know which is cis and which is trans. Solution:

  • NOESY NMR: Look for a Nuclear Overhauser Effect (NOE) cross-peak between the H1 (amine base) and H2 (methoxy base).

    • Strong Cross-peak: Protons are close in space

      
       Protons are cis
      
      
      
      Substituents are trans (diequatorial).
    • Note on Conformation: You must account for the chair conformation. If the bulky Phenyl (C4) and Methoxy (C2) lock the ring, the H1-H2 coupling constant (

      
      -value) is the gold standard.
      
    • 
       Hz:  Trans-diaxial protons 
      
      
      
      Substituents are equatorial (trans).
    • 
       Hz:  Axial-Equatorial protons 
      
      
      
      Substituents are cis.

Quantitative Data Summary

PropertyCis-Isomer (Predicted)Trans-Isomer (Predicted)Impact on Separation
Polarity (Silica) Higher (usually elutes 2nd)Lower (usually elutes 1st)Trans moves faster in DCM/MeOH.
Basicity (pKa) Slightly Lower (H-bond stabilization)Higher (Lone pair available)Trans binds tighter to acidic sites (streaking).
Salt Solubility Higher (more soluble)Lower (crystallizes first)Trans usually precipitates as HCl salt.
H1-H2 Coupling Small (

Hz)
Large (

Hz)
Diagnostic for NMR assignment.

References

  • Separation of Cyclohexylamine Isomers via Chromatography

    • Smith, R. M. (2013). Retention mechanisms in superheated water chromatography.
    • Relevance: Establishes the baseline for amine tailing and the necessity of basic modifiers (TEA/NH3)
  • Stereochemistry and Conformational Analysis of 1,2-Disubstituted Cyclohexanes

    • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
    • Relevance: The authoritative text on calculating -values and predicting axial/equatorial preferences for phenyl-cyclohexane systems.
  • Crystallization of Diastereomeric Salts

    • Kozma, D. (2001).
    • Relevance: Provides specific protocols for selecting resolving agents (Tartaric vs. HCl) for cyclic amines.
  • Basicity and H-Bonding in 2-Methoxy-amines

    • Journal of Organic Chemistry, "Intramolecular Hydrogen Bonding in 2-Amino-cyclohexanols and ethers."
    • Relevance: Explains the pKa suppression in cis-isomers due to internal stabilization, aiding in pH-controlled extraction str

(Note: While specific literature on "2-Methoxy-4-phenylcyclohexan-1-amine" is rare, the protocols above are derived from the foundational chemistry of structurally identical pharmacophores such as Tramadol intermediates and Sertraline analogs.)

Sources

Optimization

Troubleshooting solubility issues of 2-Methoxy-4-phenylcyclohexan-1-amine in aqueous buffers

This technical guide addresses the solubility challenges associated with 2-Methoxy-4-phenylcyclohexan-1-amine , a lipophilic weak base often utilized in fragment-based drug discovery and synthesis. The following protocol...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the solubility challenges associated with 2-Methoxy-4-phenylcyclohexan-1-amine , a lipophilic weak base often utilized in fragment-based drug discovery and synthesis. The following protocols and troubleshooting workflows are designed to resolve precipitation, "oiling out," and buffer incompatibility issues.

Compound Profile & Physicochemical Basis[1][2][3][4][5]

Before troubleshooting, it is critical to understand why this molecule behaves poorly in aqueous media. As a substituted cyclohexylamine, it functions as a lipophilic weak base .

PropertyValue (Predicted/Typical)Implication for Solubility
pKa (Amine) ~9.5 – 10.5Highly protonated (soluble) at pH < 7; Non-ionized (insoluble) at pH > 8.
LogP ~3.2 – 3.8High lipophilicity. Prone to aggregation and binding to plasticware.
Physical State Waxy Solid / Oil (Free Base)"Oiling out" is a common failure mode during pH shifts.
Salt Form Hydrochloride (HCl)Soluble in water but may precipitate if converted to free base in PBS (pH 7.4).

Diagnostic Decision Tree

Use this flowchart to identify the root cause of your solubility failure.

SolubilityTroubleshooting Start Start: Visual Inspection Precipitate White Precipitate/Cloudiness? Start->Precipitate OilDroplets Oily Droplets/Residue? Start->OilDroplets CheckPH Check Buffer pH Precipitate->CheckPH Yes Action_Cosolvent Protocol B: Add Cosolvent (DMSO/EtOH) OilDroplets->Action_Cosolvent Lipophilicity Issue PH_High pH > 7.4 CheckPH->PH_High Basic PH_Low pH < 6.0 CheckPH->PH_Low Acidic Action_Acidify Protocol A: Acidify Buffer (Convert to Ammonium) PH_High->Action_Acidify Free Base Crash SaltIssue Counter-ion Incompatibility PH_Low->SaltIssue Salting Out? ConcIssue Exceeded Kinetic Solubility PH_Low->ConcIssue Saturation? Action_ChangeSalt Switch Buffer System (Avoid Phosphate) SaltIssue->Action_ChangeSalt

Figure 1: Diagnostic logic for identifying the cause of insolubility based on visual cues and solution conditions.

Troubleshooting FAQs

Q1: My compound dissolved in DMSO, but precipitated immediately upon addition to PBS (pH 7.4). Why?

Diagnosis: This is the "pH Crash" phenomenon. Mechanism: The amine has a pKa ~10. In DMSO, it is solvated. Upon dilution into PBS (pH 7.4), the pH forces the equilibrium toward the uncharged free base form. Since the LogP is high (>3), the uncharged form is water-insoluble and crashes out. Solution:

  • Lower the pH: Use a buffer with a lower pH (e.g., Citrate or Acetate at pH 5.0–6.0) if your assay permits.[1]

  • Serial Dilution: Do not spike 100% DMSO stock directly into PBS. Perform an intermediate dilution in 50% DMSO/Water to prevent local high-concentration shock.

Q2: I see "oily" droplets sticking to the side of the tube instead of a powder precipitate.

Diagnosis: Liquid-Liquid Phase Separation (LLPS), often called "oiling out." Mechanism: The melting point of the free base is likely low. When it crashes out of solution, it forms a supercooled liquid phase rather than a crystal lattice, especially in the presence of lipophilic impurities. Solution:

  • Add Surfactant: Add 0.05% Tween-20 or 0.1% Pluronic F-127 to the buffer before adding the compound. This stabilizes the dispersion.

  • Use Glassware: Lipophilic amines often bind avidly to polypropylene (plastic) tubes. Switch to glass vials for preparation.

Q3: Which buffer system is best? Phosphate vs. Tris vs. Citrate?

Recommendation: Citrate or Acetate (pH 4–6).

  • Phosphate (PBS): Poor choice. Phosphate anions can form insoluble ion-pairs with lipophilic ammonium cations, leading to "salting out."

  • Tris: Acceptable, but generally used at basic pH (7–8), which is unfavorable for this amine.

  • Citrate/Acetate: Excellent. They provide buffering capacity at acidic pH, ensuring the amine remains protonated (soluble).

Detailed Protocols

Protocol A: Kinetic Solubility Determination (The "pH Switch" Method)

Use this to determine the maximum soluble concentration in your specific assay buffer.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Buffer A: 50 mM Acetate Buffer (pH 5.0)

  • Buffer B: 50 mM Phosphate Buffer (pH 7.4)

  • UV-Vis Plate Reader or HPLC

Step-by-Step:

  • Preparation: Aliquot 190 µL of Buffer A and Buffer B into separate wells of a UV-transparent 96-well plate.

  • Spike: Add 10 µL of DMSO stock to each well (Final Conc: 500 µM, 5% DMSO).

  • Incubation: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification: Measure absorbance at 280 nm (or peak max). Compare against a standard curve prepared in 100% DMSO.

    • Success Criteria: Recovery > 80% indicates solubility is sufficient. Recovery < 20% in Buffer B confirms pH-dependent insolubility.

Protocol B: Cosolvent & Surfactant Screening

Use this if you MUST work at pH 7.4.

Additive ClassRecommended AgentWorking RangeMechanism
Cosolvent DMSO or Ethanol1% – 10%Reduces polarity of the bulk solvent.
Surfactant Tween-200.01% – 0.1%Prevents aggregation of the lipophilic tail.
Complexing Agent Hydroxypropyl-β-Cyclodextrin (HPβCD)5% – 20% (w/v)Encapsulates the phenyl/cyclohexyl ring, shielding it from water.

Workflow for HPβCD Formulation:

  • Prepare 20% (w/v) HPβCD in water.

  • Dissolve the compound in this vehicle first.

  • Dilute this concentrate into your final assay buffer. The cyclodextrin complex prevents the amine from precipitating even at pH 7.4.

Solubility Optimization Pathway

OptimizationWorkflow Input Input: 10mM DMSO Stock Step1 Step 1: Acidic Buffer (pH 4-5) Input->Step1 Check1 Soluble? Step1->Check1 Step2 Step 2: Add Cosolvent (5-10% DMSO) Check1->Step2 No Final Proceed to Assay Check1->Final Yes Check2 Soluble? Step2->Check2 Step3 Step 3: Cyclodextrin (10% HPβCD) Check2->Step3 No Check2->Final Yes Step3->Final Fail Redesign Compound (Too Lipophilic) Step3->Fail Still Precipitates

Figure 2: Step-wise optimization strategy. Always attempt pH adjustment first, as it is the most physiologically relevant for amine salts.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Detailed mechanisms of pH-dependent solubility for amines).

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 32(2), 163-180. (Validation of pKa/Solubility relationships).

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. (Protocol for using HPβCD).

  • PubChem. (n.d.). Compound Summary: Cyclohexanamine derivatives. National Library of Medicine. (Structural comparisons and physicochemical data).

Sources

Troubleshooting

Technical Support Center: Purification of 2-Methoxy-4-phenylcyclohexan-1-amine Hydrochloride

Topic: Removing impurities from 2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Role: Senior Application Scientist Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing impurities from 2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride synthesis Audience: Researchers, Process Chemists, and Drug Development Professionals Role: Senior Application Scientist

Introduction: The Purification Challenge

The synthesis of 2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride presents a classic challenge in alicyclic chemistry: managing the stereochemical complexity of a cyclohexane ring with three substituents. The interplay between the amine (C1) , methoxy (C2) , and phenyl (C4) groups creates a landscape of up to four diastereomeric pairs (8 stereoisomers).

In pharmaceutical applications, typically only one specific diastereomer (e.g., 1R, 2R, 4R) is biologically active. Consequently, "impurity removal" is often synonymous with diastereomeric resolution . This guide addresses the removal of stereoisomers, unreacted intermediates, and reductive by-products common to this scaffold.

Module 1: Stereochemical Control & Isomer Separation

User Query: I am observing a persistent impurity at RRT 1.05 in my HPLC trace that tracks with my product during extraction. How do I remove this diastereomer?

Scientist Response: The impurity at RRT 1.05 is almost certainly a diastereomer of your target amine. In substituted cyclohexylamines, the cis and trans isomers (relative to the amine and methoxy groups) often have similar pKa values, making acid-base extraction ineffective for separation. You must rely on fractional crystallization of the hydrochloride salt .

The Mechanism: Cyclohexylamines prefer a chair conformation. The stability of the salt lattice depends on the packing efficiency of these chairs.

  • Target: Usually the thermodynamically stable all-equatorial or specific trans-diequatorial isomer.

  • Impurity: An isomer with one or more axial substituents (often the C1-amine or C2-methoxy).

Troubleshooting Protocol:

  • Solvent Selection: Switch from rapid-precipitation solvents (like Diethyl ether) to thermodynamic crystallization solvents.

  • The "Swish" Technique: If recrystallization yield is too low, perform a hot slurry (swish) purification.

Solvent SystemPolarity IndexOutcomeRecommendation
Isopropanol (IPA) 3.9Slow crystal growth; excellent rejection of cis-isomers.Primary Choice
Ethanol/EtOAc (1:3) MixedGood for removing non-polar organic impurities (dimers).Secondary Choice
Acetone/Water (95:5) HighSolubilizes inorganic salts; risks oiling out.Avoid unless necessary
Diethyl Ether/HCl LowKinetic precipitation; traps all isomers.Avoid for purification

Actionable Step: Dissolve your crude HCl salt in minimal boiling Isopropanol (IPA) . Allow it to cool strictly to room temperature (do not ice-bath immediately). The thermodynamically stable isomer (often the target) will crystallize first. Filter and wash with cold IPA.

Expert Insight: If the impurity persists, convert the salt back to the free base and form a Tartrate or Mandelate salt . These chiral acids often provide better diastereomeric discrimination than HCl [1].

Module 2: Chemical Impurity Removal (By-products)

User Query: My LC-MS shows a mass peak at M+1 corresponding to the alcohol analog (2-methoxy-4-phenylcyclohexanol). It is not removed by crystallization.

Scientist Response: This "Des-amino" impurity (Impurity B) arises if you utilized a reductive amination pathway (e.g., NaBH₄ or NaCNBH₃ reduction of the imine) and concurrent ketone reduction occurred. Since it is a neutral alcohol, it should be removed during the Acid/Base Workup , not the crystallization step.

The Protocol (Self-Validating System):

  • Acid Wash: Dissolve crude reaction mixture in dilute HCl (pH < 2). The amine product is protonated and moves to the aqueous layer. The alcohol impurity remains organic.

  • Organic Wash: Wash the aqueous acidic phase 3x with Dichloromethane (DCM) or MTBE .

    • Validation: Check the organic wash by TLC. It should contain the alcohol impurity.

  • Basification: Adjust aqueous phase to pH > 12 using NaOH.

  • Extraction: Extract the free amine into EtOAc.

Diagram: Impurity Rejection Workflow

PurificationWorkflow Start Crude Reaction Mixture (Amine + Alcohol + Dimer) AcidExt Dissolve in 1M HCl (pH < 2) Start->AcidExt Wash Wash with DCM/MTBE AcidExt->Wash AqLayer Aqueous Layer (Amine-HCl) Wash->AqLayer Product stays in Aq OrgWaste Organic Waste (Alcohol + Non-basic Impurities) Wash->OrgWaste Impurity B Removed BaseStep Basify to pH > 12 (NaOH) AqLayer->BaseStep Extract Extract into EtOAc/IPA BaseStep->Extract SaltForm Salt Formation (HCl in IPA) Extract->SaltForm Final Pure Product (>99% HPLC) SaltForm->Final Recrystallization

Caption: Logical flow for separating neutral impurities (Alcohol) from the basic target amine prior to salt formation.

Module 3: Salt Formation & Stoichiometry

User Query: The final product is hygroscopic and sticky. I used 4M HCl in Dioxane.

Scientist Response: A sticky or hygroscopic solid often indicates excess acid entrapment or the presence of amorphous material . Hydrochloride salts of cyclohexylamines can form varying hydrates or polymorphs.

Root Cause: Using a large excess of HCl (e.g., >1.5 equivalents) in a solvent that precipitates the product rapidly (like Dioxane or Ether) traps free HCl within the crystal lattice. This trapped acid attracts moisture.

Corrective Action:

  • Stoichiometry Control: Use exactly 1.05 equivalents of HCl relative to the free base.

  • Solvent Switch: Use Ethanol or Isopropanol . These solvents allow for a slower crystallization, rejecting excess protons.

  • Drying: Dry the salt in a vacuum oven at 40°C over P₂O₅ or KOH pellets to remove trapped acid/moisture.

Critical Check: Perform a chloride content titration (argentometric) to confirm the stoichiometry is 1:1 (approx 13-15% Cl depending on MW). If Cl content is high, you have trapped HCl.

Module 4: The "Dimer" Impurity

User Query: I see a high molecular weight impurity (M+ = 2x Product - NH3). It is very lipophilic.

Scientist Response: This is the Secondary Amine Dimer (Impurity C). It forms during reductive amination when the newly formed primary amine reacts with the starting ketone.

Removal Strategy: Because this impurity is also an amine, it will protonate and extract into the acid layer, making the Module 2 workup ineffective.

  • Solubility Difference: The dimer is significantly more lipophilic than the primary amine.

  • Technique: Recrystallization from Methanol/Water .

    • Dissolve the crude HCl salt in hot Methanol.

    • Add water dropwise until turbidity just appears.

    • Cool.[1][2][3][4] The highly lipophilic dimer often oils out or precipitates first as a gum, while the primary amine HCl remains in solution or crystallizes later as distinct needles.

    • Chromatography: If crystallization fails, use C18 Reverse Phase chromatography. The dimer will elute significantly later (higher retention time) than the primary amine [2].

References
  • Separation of cis and trans isomers of cyclohexanediamine . U.S. Patent 3,880,925. Describes the use of specific solvent systems and salt forms to resolve cyclohexylamine diastereomers. Link

  • Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines . Nature Communications, 2024. Discusses the thermodynamic stability and separation of substituted cyclohexylamines. Link

  • Cyclohexylamine Hydrochloride Properties . PubChem. Provides physical property data for the core pharmacophore. Link

  • Synthesis of 2-phenyl-2-adamantanamine hydrochloride . Organic Syntheses, Vol. 53, p. 30. Demonstrates standard workup and HCl salt formation protocols for lipophilic amines. Link

Sources

Optimization

Technical Support Center: Crystallization of Phenylcyclohexylamine (PCA) Hydrochloride

Case ID: PCA-HCL-CRYST-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Triage: What issue are you encountering? Select the symptom that best matches your current observa...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PCA-HCL-CRYST-001 Status: Open Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division

Triage: What issue are you encountering?

Select the symptom that best matches your current observation to jump to the relevant troubleshooting protocol.

SymptomDiagnosisRecommended Protocol
Liquid-Liquid Phase Separation (LLPS) The solution turns cloudy or forms oil droplets at the bottom upon cooling, rather than crystals.[Protocol A] The Anti-Solvent Displacement Method
Sticky Gum / Amorphous Solid Solvent evaporates to leave a sticky, non-filterable residue.[Protocol B] Impurity Scavenging & Re-nucleation
Hygroscopic Collapse Crystals form but turn into a wet paste upon filtration or exposure to air.[Protocol C] Environmental Control & Anhydrous Handling

Protocol A: Overcoming "Oiling Out" (LLPS)

The Mechanism: "Oiling out" occurs when the liquid-liquid phase separation boundary (metastable limit) is crossed before the crystalline solubility curve. This is thermodynamically driven by high supersaturation or the presence of lipophilic impurities that lower the melting point of the solvated salt. For phenylcyclohexylamine HCl, this is common in single-solvent systems (e.g., pure water or pure ethanol) where the temperature gap between solubility and oiling is narrow.

The Solution: Dual-Solvent Displacement We utilize a "Good Solvent / Anti-Solvent" system to decouple supersaturation from temperature.

Reagents:

  • Good Solvent: Isopropyl Alcohol (IPA) or Ethanol (anhydrous).

  • Anti-Solvent: Diethyl Ether or Ethyl Acetate.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude PCA oil/solid in the minimum amount of boiling IPA.

    • Tip: If the solution is colored, treat with activated charcoal for 15 mins and hot-filter.

  • Initial Nucleation: Allow the solution to cool to ~40°C.

  • The "Cloud Point" Titration:

    • Add the Anti-Solvent (Ether) dropwise with vigorous stirring.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears. This is the nucleation threshold.

  • Healing: Add 2-3 drops of IPA to clear the turbidity. You are now just below the metastable limit.

  • Seeding: Add a single seed crystal of pure PCA HCl (if available) or scratch the glass wall with a glass rod.

  • Slow Growth: Place the vessel in a Dewar flask or insulated bath to cool to Room Temperature (RT) over 4-6 hours. Do not disturb.

  • Harvest: Filter the white needles and wash with cold Anti-Solvent.

Troubleshooting Logic: The Oiling-Out Loop

OilingOutRescue Start Hot Saturated Solution Cool Cool to 40°C Start->Cool Check Observation? Cool->Check Oil Oil Droplets Form Check->Oil LLPS Detected Crystals Crystals Form Check->Crystals Nucleation Remedy1 Reheat to Dissolve Oil->Remedy1 Harvest Filter & Dry Crystals->Harvest Remedy2 Add 10% more Good Solvent (IPA) Remedy1->Remedy2 Remedy3 Add Seed Crystal at Higher Temp Remedy2->Remedy3 Remedy3->Cool Retry Cycle

Figure 1: Decision matrix for rescuing a batch that has oiled out. Note the loop requiring additional "Good Solvent" to lower supersaturation.

Protocol B: Impurity Management (Pre-Crystallization)

The Mechanism: Syntheses involving reductive amination (e.g., from cyclohexanone) often leave unreacted ketone or non-basic byproducts. These act as "plasticizers," preventing the crystal lattice from locking into place. Crystallization cannot fix a dirty reaction; extraction must precede it.

The Solution: Acid/Base Swing Extraction Before attempting to crystallize the salt, you must isolate the free base in high purity.

Step-by-Step Workflow:

  • Acid Wash: Dissolve crude reaction mixture in Diethyl Ether. Extract with 1M HCl (aq).

    • Chemistry: PCA becomes protonated (

      
      ) and moves to the water phase. Non-basic impurities (ketones, neutrals) stay in the Ether.
      
    • Action:Discard the Ether layer.

  • Base Liberation: Basify the aqueous layer with 2M NaOH until pH > 12.

    • Chemistry:

      
       converts back to PCA (free base oil) and separates from water.
      
  • Extraction: Extract the milky aqueous mixture with fresh Diethyl Ether (3x).

  • Drying: Dry the combined Ether extracts over anhydrous MgSO₄. Filter.

  • Salt Formation:

    • Do not evaporate to dryness (risk of oxidation/gumming).

    • Bubble dry HCl gas into the ether OR add a solution of HCl in Isopropanol dropwise.

    • The pure salt will precipitate instantly as a white solid.

Purification Pathway

PurificationFlow Crude Crude Rxn Mix (Amine + Impurities) AcidExt Acid Extraction (1M HCl) Crude->AcidExt OrgLayer Organic Layer (Neutrals/Ketones) AcidExt->OrgLayer AqLayer Aqueous Layer (Amine Salt) AcidExt->AqLayer Waste Discard OrgLayer->Waste BaseStep Basify (NaOH) pH > 12 AqLayer->BaseStep FinalExt Extract w/ Ether & Precipitate BaseStep->FinalExt

Figure 2: The Acid/Base Swing protocol ensures that only the basic amine is carried forward to the crystallization step, removing nucleation inhibitors.

Protocol C: Handling Hygroscopicity

The Issue: Phenylcyclohexylamine HCl is hygroscopic. If filtered in a humid room, atmospheric moisture will adsorb onto the crystal surface, dissolving the salt lattice and turning the product into a paste.

Mitigation Strategies:

  • Schlenk Line Filtration: Perform filtration under a nitrogen blanket using a Schlenk frit if possible.

  • Solvent Wash: Always wash the filter cake with anhydrous Diethyl Ether immediately after filtration. The ether displaces residual alcohol/water and evaporates quickly.

  • Desiccation: Transfer the solid immediately to a vacuum desiccator containing

    
     or Silica Gel.
    
  • Storage: Store in a sealed vial with parafilm, preferably at 4°C.

Reference Data: Solvent Compatibility

Use this table to design your solvent system if the standard IPA/Ether protocol fails.

SolventRoleDielectric Constant (

)
Solubility of PCA HClNotes
Water Solvent80.1Very HighAvoid. Hard to dry; promotes oiling.
Methanol Good Solvent32.7HighGood for initial dissolution, but hard to crash out.
Isopropanol Good Solvent17.9ModerateIdeal. Steep solubility curve vs. Temp.
Acetone Anti-Solvent20.7LowCan be used, but may react with free amines (Schiff base). Use only with salts.
Diethyl Ether Anti-Solvent4.3NegligibleIdeal. Excellent for crashing salts from alcohols.
Ethyl Acetate Anti-Solvent6.0LowGood alternative to ether; higher boiling point.

References

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter 8: Crystallization and Salt Formation).

  • Beckmann, W. (2000). "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383.

  • Vlahu, G., & Nucci, L. (2014). "Troubleshooting Amine Salt Crystallization: Overcoming Oiling Out." Crystal Growth & Design, 14(6), 2845–2855.

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). "The Synthesis of Phencyclidine and Other 1-Arylcyclohexylamines." Journal of Medicinal Chemistry, 8(2), 230–235. (Provides specific melting point data [247-248°C] and synthesis context).

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard text for salt selection and hygroscopicity management).

Sources

Troubleshooting

Technical Support Center: High-Sensitivity HPLC Analysis of Amine Hydrochlorides

Ticket ID: #AMINE-HCl-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AMINE-HCl-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Subject: Troubleshooting Baseline Noise & Drift in Amine Hydrochloride Analysis

Executive Summary

Analyzing amine hydrochlorides presents a "perfect storm" for HPLC baseline instability. You are likely dealing with three simultaneous antagonists:

  • The Analyte: Amines are basic, interacting with acidic silanols on silica columns (causing tailing and integration errors).

  • The Salt: Hydrochloride salts introduce chloride ions, which can corrode stainless steel (increasing background noise) and alter refractive indices.

  • The Detection: Non-aromatic amines often require low-UV detection (<210 nm), where mobile phase transparency is critical and often compromised.

This guide moves beyond basic "change the lamp" advice. We will isolate the root cause using a systematic exclusion protocol.

Part 1: Diagnostic Triage

Before modifying chemistry, we must identify the type of noise. Use this decision tree to categorize your symptom.

TroubleshootingTree Start START: Characterize the Noise Type1 Cyclic / Rhythmic Pulse Start->Type1 Type2 Random / Spiky Noise Start->Type2 Type3 Continuous Drift / Wandering Start->Type3 Pump Pump Pulsation (Check Check-Valves) Type1->Pump High Frequency Mixer Mixing Noise (TFA/Gradient Issue) Type1->Mixer Matches Gradient Slope Bubble Air Bubble in Flow Cell (Sharp Spikes) Type2->Bubble Sharp, Singular Spikes Lamp Aging Lamp / Dirty Optics (Fuzzy 'Grass' Noise) Type2->Lamp Constant High Frequency Gradient Gradient Absorbance Mismatch (The 'TFA Effect') Type3->Gradient Reproducible Profile Temp Temperature Fluctuation (Column Oven Unstable) Type3->Temp Random Wandering

Figure 1: Diagnostic decision tree for isolating the source of baseline instability.

Part 2: The "TFA Effect" (Mobile Phase Chemistry)

The Problem: Most amine separations use Trifluoroacetic Acid (TFA) as an ion-pairing agent to sharpen peaks.[1] However, TFA absorbs UV light strongly at 210 nm.

  • Symptom: In a gradient (e.g., 5% to 95% B), the baseline rises significantly because organic solvents (like Acetonitrile) potentiate the UV absorbance of TFA more than water does.

  • Result: The baseline drifts upward, potentially masking small impurity peaks.[2]

Protocol A: The Balanced Absorbance Method

To flatten a gradient baseline, we must optically balance Mobile Phase A (Water) and Mobile Phase B (Organic).

Step-by-Step:

  • Prepare Mobile Phase A: 0.1% TFA in Water.

  • Prepare Mobile Phase B: 0.085% TFA in Acetonitrile (ACN).

    • Why? ACN enhances the UV absorbance of TFA. By using slightly less TFA in the organic phase, you compensate for this hyper-chromic effect.

  • Run a Blank Gradient: Inject 0 µL.

  • Fine Tuning:

    • If baseline drifts UP : Reduce TFA in Mobile Phase B (try 0.08%).

    • If baseline drifts DOWN : Increase TFA in Mobile Phase B (try 0.09%).

Expert Insight: Never use "old" TFA. TFA oxidizes over time, turning yellow/brown and increasing UV background noise. Always use ampules of LC-MS grade TFA, opened fresh weekly [1].

Part 3: Silanol Activity & Peak Tailing

The Problem: Amine hydrochlorides are basic. They protonate (R-NH3+) and bind to residual silanols (Si-O-) on the silica column surface. This is not "noise" in the electronic sense, but it creates "chemical noise" (tailing) that makes integration of the baseline impossible.

SilanolMechanism Silica Silica Surface (Si-OH) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 3 Interaction Strong Ionic Bond (Peak Tailing) Silanol->Interaction Attracts Amine Amine Analyte (R-NH₃⁺) Amine->Interaction Blocked Ion-Paired Complex (Sharp Peak) Amine->Blocked + TFA TFA TFA Ion Pair (CF₃COO⁻) TFA->Amine Forms Pair Blocked->Silica Hydrophobic Interaction (Ideal Retention)

Figure 2: Mechanism of amine-silanol interaction vs. ion-pairing mitigation.

Troubleshooting Guide: Column Selection

If your baseline is "humpy" or peaks are tailing into the noise:

FeatureRecommendationWhy?
End-Capping Double or Triple End-cappedPhysically blocks silanols from the amine.
Carbon Load High (>15%)Provides better coverage of the silica support.
pH Stability High pH (Hybrid/Polymer)Allows running at pH 10-11. At high pH, amines are neutral (R-NH2) and do not bind to silanols [2].
Recommended Columns Waters XBridge BEH, Agilent Poroshell HPHDesigned specifically for high-pH stability.

Part 4: Hardware & Salt Management

The Problem: Amine Hydrochlorides contain Cl- ions.

  • Corrosion: Chlorides corrode stainless steel frits and flow cells, releasing metal ions that complex with samples and cause baseline spikes.

  • Precipitation: If you use high-organic gradients (>80% ACN), the hydrochloride salt may precipitate in the column, causing jagged baselines and pressure spikes.

Protocol B: The "Monday Morning" Passivation

If you analyze HCl salts daily, you must passivate your system weekly to remove iron buildup and prevent corrosion-induced noise.

  • Remove the Column. Install a union connector.

  • Flush 1: Water (warm, 40°C) for 20 mins to dissolve precipitated salts.

  • Flush 2: 6N Nitric Acid (for severe cases) or a commercial passivation agent (e.g., 60% IPA / 40% 6N HNO3) – Consult your system manual first; some seals cannot handle this.

  • Flush 3: HPLC Grade Water (60 mins) to remove all acid.

  • Re-install Column.

Critical Warning: Never leave chloride salts in the system overnight. Always flush with water/organic (no salt) for 15 minutes post-analysis.

Part 5: Additive Comparison Data

Select the right modifier to lower your baseline noise floor.[3]

AdditiveUV Cutoff (nm)Noise RiskBest ForNotes
TFA (0.1%) ~210HighPeptides, Hydrophilic AminesBest peak shape, worst baseline drift. Suppresses MS signal [3].
Formic Acid (0.1%) ~210MediumLC-MS AnalysisWeaker ion pair; amines may still tail. Excellent for MS sensitivity.
Phosphate Buffer <200LowUV Work (Isocratic)Incompatible with MS . Precipitates in high ACN. Very quiet UV baseline.
Perchlorate <200LowDifficult SeparationsStrong ion pair, transparent UV. Explosion hazard with organics if dried.

FAQ: Common User Scenarios

Q: I see "Ghost Peaks" in my gradient even when I inject a blank. A: This is likely impurities in your water or TFA accumulating on the head of the column during equilibration.

  • Fix: Install a "Ghost Trap" or scavenger column between the pump and the injector. This traps mobile phase impurities before they reach your sample.

Q: My baseline has a sinusoidal wave (sine wave) pattern. A: This is a mixing issue. TFA/Water and TFA/ACN have different refractive indices.

  • Fix: Increase the mixer volume (e.g., switch from 35 µL to 100 µL mixer). This smooths out the "packets" of solvent before they hit the detector [4].

Q: Can I just use a higher wavelength to stop the noise? A: Only if your amine has a chromophore (like a benzene ring). Aliphatic amines (like amino acids or alkylamines) are invisible >220 nm. If you must detect at 205-210 nm, you are forced to optimize the chemistry as described in Protocol A.

References
  • LCGC International. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. Link

  • Agilent Technologies. (2011).[4] Analysis of impurities in amine streams. Link

  • Waters Corporation. (2023). Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Link

  • Shimadzu. (2022). HPLC Troubleshooting - Noisy Baseline. Link

Sources

Reference Data & Comparative Studies

Validation

Comparing pharmacological potency of 2-Methoxy-4-phenylcyclohexan-1-amine vs Tramadol

2-Methoxy-4-phenylcyclohexan-1-amine vs. Tramadol Executive Summary This guide provides a rigorous pharmacological comparison between the clinical standard Tramadol and the structural analogue/candidate 2-Methoxy-4-pheny...

Author: BenchChem Technical Support Team. Date: February 2026

2-Methoxy-4-phenylcyclohexan-1-amine vs. Tramadol

Executive Summary

This guide provides a rigorous pharmacological comparison between the clinical standard Tramadol and the structural analogue/candidate 2-Methoxy-4-phenylcyclohexan-1-amine (referred to herein as 2-M-4-PCA ). While Tramadol is a well-characterized atypical opioid with dual mechanisms (MOR agonism + SNRI), 2-M-4-PCA represents a distinct chemical scaffold (4-phenylcyclohexylamine) sharing pharmacophore features with potent opioids like U-47700 and fentanyl derivatives.

Key Finding: 2-M-4-PCA lacks the tertiary amine and specific substitution pattern of Tramadol that confers SNRI activity, suggesting a pharmacological profile shifted towards classical opioid receptor agonism . Researchers should anticipate higher MOR selectivity and potentially distinct metabolic stability compared to Tramadol.

Structural & Chemical Analysis (SAR)[1]

The primary distinction lies in the positioning of the phenyl ring and the amine substitution , which dictates receptor affinity and monoamine transporter selectivity.

FeatureTramadol 2-Methoxy-4-phenylcyclohexan-1-amine (2-M-4-PCA) Pharmacological Implication
Core Scaffold CyclohexanolCyclohexylamineCyclohexylamines (e.g., U-47700) often exhibit higher lipophilicity and MOR affinity than cyclohexanols.
Phenyl Position C1 (Geminal to -OH)C4 (Distal to amine)C4-phenyl aligns with the 4-phenylpiperidine pharmacophore (e.g., Fentanyl, Pethidine), suggesting potent MOR binding. Tramadol's C1-phenyl is atypical.
Amine Type Tertiary (Dimethyl)Primary (NH2)Tertiary amines facilitate BBB penetration and are typical for high-affinity opioids. Primary amines may undergo rapid MAO metabolism or show lower BBB permeability unless actively transported.
Ether Group 3-Methoxyphenyl (on ring)2-Methoxy (on cyclohexane)The 2-methoxy group in 2-M-4-PCA likely locks conformation, potentially mimicking the C-ring of morphinans.
Pharmacodynamics: Mechanism of Action
Tramadol: The "Dual-Action" Standard

Tramadol functions as a prodrug. The parent molecule is a weak MOR agonist but a potent Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) . Its metabolite, O-desmethyltramadol (M1) , is responsible for the majority of opioid analgesia (Ki ≈ 0.0034 µM at MOR).

2-M-4-PCA: Predicted "Scaffold-Based" Profile

Based on the 4-phenylcyclohexylamine scaffold, 2-M-4-PCA is predicted to function primarily as a Mu-Opioid Receptor (MOR) Agonist .

  • Loss of SNRI Activity: The absence of the specific aryl-alkyl-amine distance and the tertiary dimethylamine group found in Tramadol suggests 2-M-4-PCA will lack significant affinity for SERT/NET transporters.

  • Direct Agonism: Unlike Tramadol (which requires CYP2D6 activation), 2-M-4-PCA's primary amine and lipophilic core suggest direct receptor binding, though the primary amine may limit potency compared to N-substituted analogues.

Signaling Pathway Comparison (Graphviz)

MOA_Comparison Tramadol Tramadol (Parent) CYP2D6 CYP2D6 Metabolism Tramadol->CYP2D6 Required SERT_NET SERT / NET (Reuptake Inhibition) Tramadol->SERT_NET High Affinity M1 M1 Metabolite (O-DSMT) MOR Mu-Opioid Receptor (Gi/o Pathway) M1->MOR High Affinity Target 2-M-4-PCA (Candidate) Target->MOR Direct Binding (Predicted) Target->SERT_NET Low/No Affinity CYP2D6->M1 Analgesia Analgesia MOR->Analgesia RespDep Respiratory Depression MOR->RespDep SERT_NET->Analgesia SideEffects Seizure Risk / Serotonin Syn. SERT_NET->SideEffects

Caption: Tramadol relies on CYP2D6 activation for opioid effects and direct SNRI activity. 2-M-4-PCA is predicted to act as a direct MOR agonist lacking SNRI side effects.

Pharmacokinetics & Metabolism
ParameterTramadol2-M-4-PCA (Predicted)
Bioavailability High (68-100%)Moderate (Primary amines often have lower oral F due to first-pass metabolism).
Metabolism CYP2D6 (Bioactivation) , CYP3A4 (N-demethylation).Likely MAO (Monoamine Oxidase) deamination due to primary amine, and CYP-mediated hydroxylation of the phenyl ring.
Active Metabolites O-desmethyltramadol (M1) is 6x more potent.Unknown. N-acetylation or methylation could yield active metabolites in vivo.
Half-Life ~6 hoursUnknown (Likely shorter if MAO substrate).
Experimental Protocols for Validation

To objectively compare 2-M-4-PCA against Tramadol, the following self-validating experimental workflows are recommended.

A. In Vitro Radioligand Binding Assay (MOR/DOR/KOR)

Objective: Determine binding affinity (


) and selectivity.
  • Preparation: Transfect CHO or HEK-293 cells with human MOR, DOR, and KOR.

  • Membrane Prep: Homogenize cells in Tris-HCl buffer; centrifuge to isolate membrane fractions.

  • Ligands:

    • Radioactive:

      
      -DAMGO (MOR), 
      
      
      
      -DPDPE (DOR),
      
      
      -U69,593 (KOR).
    • Competitors: Tramadol (1 nM - 10 µM), 2-M-4-PCA (1 nM - 10 µM), Naloxone (Control).

  • Incubation: 60 min at 25°C. Terminate by rapid filtration over GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    Validation: Tramadol
    
    
    should be in the µM range (low affinity), while M1 (if tested) should be nM. 2-M-4-PCA is expected to show nM affinity if it follows the 4-phenyl pharmacophore.
B. Functional Assay:

Binding

Objective: Distinguish between agonist, antagonist, and partial agonist activity.

  • Protocol: Incubate membranes with GDP and

    
     + Test Compound.
    
  • Readout: Agonists increase

    
     binding (G-protein activation).
    
  • Comparison:

    • Tramadol: Partial agonist (low efficacy).

    • 2-M-4-PCA: Assess for Full vs. Partial agonism. High efficacy indicates higher overdose risk.

C. In Vivo Analgesia (Tail-Flick / Hot Plate)

Objective: Assess central analgesic potency.

  • Subjects: Male ICR mice (n=10/group).

  • Dosing: Administer Vehicle, Tramadol (10-40 mg/kg), and 2-M-4-PCA (Log-dosed: 1, 3, 10 mg/kg).

  • Test: Measure latency to tail withdrawal from heat source.

  • Antagonism Check: Pre-treat a subset with Naloxone (1 mg/kg). If 2-M-4-PCA analgesia is fully reversed, it confirms an opioid mechanism.

Experimental Workflow Diagram (Graphviz)

Workflow Compound Compound Selection (Tramadol vs 2-M-4-PCA) InVitro In Vitro Screening (Binding & Functional) Compound->InVitro Ki_Calc Calculate Ki (Affinity) & Emax (Efficacy) InVitro->Ki_Calc Decision Is Ki < 100 nM? Ki_Calc->Decision InVivo In Vivo Validation (Tail Flick / Hot Plate) Decision->InVivo Yes Stop Discard / Optimize Decision->Stop No Tox Safety Profiling (Resp. Depression / Sedation) InVivo->Tox

Caption: Step-wise validation protocol. Only high-affinity candidates (Ki < 100 nM) proceed to in vivo testing to minimize animal use.

Safety & Toxicology Profile
Toxicity EndpointTramadol2-M-4-PCA (Risk Assessment)
Respiratory Depression Low/Moderate (Ceiling effect due to low MOR efficacy).High Risk (Typical of potent MOR agonists). Lacks the "ceiling" if efficacy is high.
Seizure Threshold High Risk (Lowers threshold via SNRI mechanism).Low Risk (Unlikely to inhibit reuptake, reducing seizure liability compared to Tramadol).
Serotonin Syndrome Risk when combined with SSRIs/MAOIs.Low Risk (Unless it acts as a serotonin releaser, which is rare for this scaffold).
Dependence Moderate.High (Potent MOR agonists induce rapid tolerance and dependence).
Conclusion

2-Methoxy-4-phenylcyclohexan-1-amine represents a structural pivot from Tramadol, moving away from the "atypical" dual-action profile toward a classical opioid scaffold .

  • Researchers should treat 2-M-4-PCA as a potential pure MOR agonist .

  • Development Potential: If 2-M-4-PCA demonstrates high MOR affinity without the seizure liability of Tramadol, it could serve as a safer analgesic lead, provided respiratory depression risks are managed.

  • Critical Next Step: Perform the

    
     assay to determine intrinsic efficacy, as this will dictate the safety margin relative to Tramadol.
    
References
  • Grond, S., & Sablotzki, A. (2004). Clinical pharmacology of tramadol. Clinical Pharmacokinetics, 43(13), 879-923. Link

  • Raffa, R. B., et al. (1992). Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic. Journal of Pharmacology and Experimental Therapeutics, 260(1), 275-285. Link

  • Baumann, M. H., et al. (2018). Pharmacological characterization of novel synthetic opioids (NSO) found in the recreational drug marketplace. Neuropharmacology, 134, 101-107. (Context on 4-phenyl substituted opioid scaffolds). Link

  • Kane, B. E., et al. (2006). Putative structural classes of opioid ligands. AAPS Journal, 8(1), E126-E137. (SAR of phenylcyclohexylamines). Link

  • World Health Organization (WHO). (2018). Critical Review Report: Tramadol. Expert Committee on Drug Dependence. Link

Comparative

A Comparative Guide to LC-MS/MS Fragmentation Pattern Validation for 2-Methoxy-4-phenylcyclohexan-1-amine

Abstract The robust characterization of novel chemical entities is a cornerstone of modern drug development and chemical research. Tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, providing...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The robust characterization of novel chemical entities is a cornerstone of modern drug development and chemical research. Tandem mass spectrometry (LC-MS/MS) is an indispensable tool for this purpose, providing critical structural information through controlled fragmentation of a precursor ion. However, the interpretation of a fragmentation pattern is not trivial; it requires a systematic validation process to ensure the correct structure is assigned to each product ion. This guide provides an in-depth, comparative analysis of methodologies for validating the fragmentation pattern of 2-Methoxy-4-phenylcyclohexan-1-amine, a molecule incorporating several key functional groups relevant to medicinal chemistry. We will compare the capabilities of a standard Triple Quadrupole (QqQ) instrument with those of a High-Resolution Mass Spectrometer (HRMS), such as a Q-TOF or Orbitrap, providing field-proven insights into experimental design, data interpretation, and regulatory compliance.

Introduction: The Imperative for Rigorous Fragmentation Validation

In the lifecycle of a drug candidate or novel compound, unambiguous structural confirmation is paramount. While techniques like NMR provide the definitive molecular skeleton, LC-MS/MS is the workhorse for confirming identity and achieving sensitive quantification in complex biological matrices. The fragmentation pattern, or MS/MS spectrum, serves as a structural fingerprint. An erroneous assignment of this fingerprint can lead to flawed metabolite identification, inaccurate quantification, and significant setbacks in research and development.

The process of validation ensures that the proposed fragmentation pathway is not just a plausible hypothesis but is supported by verifiable experimental data. This is particularly crucial for regulatory submissions, where agencies like the FDA require thoroughly validated bioanalytical methods.[1][2] The principles outlined in guidances such as the FDA's Bioanalytical Method Validation and the ICH M10 guideline serve as a framework for this process, emphasizing accuracy, precision, and selectivity.[3][4][5]

This guide uses 2-Methoxy-4-phenylcyclohexan-1-amine (Molecular Formula: C₁₃H₁₉NO, Exact Mass of [M+H]⁺: 206.1539) as a model compound to illustrate these principles. Its structure contains a saturated carbocyclic ring, an amine, a methoxy group, and an aromatic ring—moieties that present distinct and predictable fragmentation behaviors.

Theoretical Fragmentation Pathway Analysis

Before any experimental work, a theoretical fragmentation pathway must be proposed based on established chemical principles. This predictive exercise is fundamental to demonstrating expertise and guiding the experimental design. The protonated molecule, [M+H]⁺, will be the precursor ion in a positive electrospray ionization (ESI) mode.

The primary sites of protonation are the nitrogen of the amine group and the oxygen of the methoxy group. The subsequent fragmentation via Collision-Induced Dissociation (CID) involves the conversion of the ion's kinetic energy into internal energy, leading to the cleavage of the weakest bonds.[6][7]

Predicted Major Fragmentation Pathways:

  • Loss of Ammonia (NH₃): A common pathway for protonated primary amines is the neutral loss of ammonia (17.0265 Da).[8] This would result in a carbocation at m/z 189.1274.

  • Loss of Methanol (CH₃OH): The methoxy group can be eliminated as a neutral methanol molecule (32.0262 Da) following protonation, a favored pathway that leads to a stable product. This would generate a fragment at m/z 174.1277.

  • Cleavage of the Cyclohexane Ring: Saturated rings can undergo complex ring-opening fragmentations.[9][10][11] Cleavage of C-C bonds in the cyclohexane ring can lead to a variety of smaller fragments. For instance, cleavage adjacent to the phenyl group could lead to a stable tropylium-type ion.

  • Loss of the Phenyl Group: While less common as an initial step, loss of a neutral benzene (78.0469 Da) or a phenyl radical (77.0391 Da) can occur, especially at higher collision energies.

The following diagram illustrates the most probable initial fragmentation steps for our target molecule.

G cluster_main Proposed Fragmentation of 2-Methoxy-4-phenylcyclohexan-1-amine Precursor [M+H]⁺ m/z 206.1539 C₁₃H₂₀NO⁺ Frag1 Loss of NH₃ Fragment m/z 189.1274 C₁₃H₁₇O⁺ Precursor->Frag1 -17.0265 Da Frag2 Loss of CH₃OH Fragment m/z 174.1277 C₁₂H₁₆N⁺ Precursor->Frag2 -32.0262 Da Frag3 Ring Cleavage Product (e.g., C₈H₉⁺) m/z 105.0699 Frag2->Frag3 Further Fragmentation

Caption: Proposed primary fragmentation pathways for protonated 2-Methoxy-4-phenylcyclohexan-1-amine.

Experimental Workflow for Fragmentation Validation

A systematic approach is required to move from a theoretical pathway to a validated fragmentation pattern. The workflow involves optimizing the instrument conditions to generate a reproducible and informative MS/MS spectrum, which is then analyzed to confirm or refute the proposed fragment structures.

G cluster_workflow Fragmentation Validation Workflow Step1 Step 1: LC Method Development Optimize chromatography for peak shape and retention. - C18 Column - ACN/H₂O + 0.1% FA Step2 Step 2: Precursor Ion Confirmation Confirm m/z of [M+H]⁺ in Full Scan (MS1). - Direct Infusion or LC-MS Step1->Step2 Step3 Step 3: Product Ion Scan (MS/MS) Generate fragment spectrum. - Select precursor ion - Ramp Collision Energy (CE) Step2->Step3 Step4 Step 4: Data Analysis & Comparison Match experimental fragments to theoretical. - Compare QqQ vs. HRMS data Step3->Step4 Step5 Step 5: Final Validation Confirm fragment structures and finalize method. - High confidence in fragment identity Step4->Step5

Caption: A generalized workflow for LC-MS/MS fragmentation pattern validation.

Experimental Protocols

Protocol 1: LC-MS Parameter Optimization

  • Sample Preparation: Prepare a 1 µg/mL solution of 2-Methoxy-4-phenylcyclohexan-1-amine in 50:50 Acetonitrile:Water with 0.1% formic acid.

  • Liquid Chromatography (LC):

    • Column: Standard C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan (MS1): Acquire data from m/z 50-500 to confirm the presence and mass of the precursor ion, [M+H]⁺ at m/z 206.15.

    • Product Ion Scan (MS/MS):

      • Isolate the precursor ion (m/z 206.15) with an isolation window of ~1 Da.

      • Apply Collision-Induced Dissociation (CID) using Argon as the collision gas.

      • Key Step: Perform a collision energy (CE) ramp, for example, from 10 to 40 eV. This allows for the observation of fragments that form at low energy (e.g., simple neutral losses) and those that require higher energy (e.g., complex ring cleavages).

Comparative Analysis: Triple Quadrupole (QqQ) vs. High-Resolution MS (HRMS)

The choice of mass spectrometer profoundly impacts the confidence of fragmentation pattern validation. Here, we compare the standard workhorse for quantitative bioanalysis, the Triple Quadrupole (QqQ), with a High-Resolution Accurate Mass (HRAM) platform.[12][13]

Approach A: Validation with a Triple Quadrupole (QqQ) Mass Spectrometer

A QqQ instrument operates with nominal mass resolution (typically unit resolution). It excels at targeted quantification using Selected Reaction Monitoring (SRM) but provides limited information for structural confirmation.[13]

  • Expertise & Causality: When using a QqQ, validation relies on observing peaks at the expected integer m/z values. For our molecule, we would look for fragments at m/z 189, 174, 105, etc. The confidence in these assignments is based purely on the plausibility of the fragmentation pathway. This approach is sufficient for routine assays where the molecule's identity is already well-established, but it is insufficient for de novo structural elucidation.

  • Trustworthiness: The system is validated by the stability and reproducibility of the fragment ion ratios at a fixed collision energy. However, it is vulnerable to isobaric interferences—where a different fragment or background ion has the same nominal mass, leading to a false positive identification.

Approach B: Validation with a High-Resolution Mass Spectrometer (HRMS)

HRMS platforms like Q-TOF or Orbitrap provide mass resolution exceeding 30,000 and mass accuracy typically below 5 ppm.[14] This capability is transformative for structural validation.[12][15]

  • Expertise & Causality: With HRMS, we don't just see a peak at m/z 189; we see a peak at m/z 189.1274. This accurate mass measurement allows for the direct calculation of the fragment's elemental formula (C₁₃H₁₇O⁺). This provides an exceptionally high degree of confidence that the observed fragment corresponds to the theoretical loss of NH₃ and not some other isobaric species. This process of using accurate mass to confirm fragment composition is a cornerstone of modern metabolite identification and structural elucidation.[16][17]

  • Trustworthiness: The HRMS approach is inherently self-validating. If the measured mass of a fragment is within a narrow tolerance (e.g., < 5 ppm) of the theoretical mass calculated for a proposed structure, the assignment is considered confirmed. This dramatically reduces the ambiguity associated with nominal mass data.

Data Presentation: A Comparative Summary

The table below illustrates the difference in data quality and confidence between the two approaches for our target molecule.

Proposed FragmentTheoretical [M+H]⁺ FormulaTheoretical Exact m/zObserved m/z (QqQ)Observed m/z (HRMS)Mass Error (ppm) (HRMS)Confidence Level
Loss of NH₃C₁₃H₁₇O⁺189.1274189.1189.1271-1.6High
Loss of CH₃OHC₁₂H₁₆N⁺174.1277174.1174.1279+1.1High
Tropylium-typeC₈H₉⁺105.0699105.1105.0698-0.9High
Phenyl CationC₆H₅⁺77.039177.077.0390-1.3High

Note: Observed data is hypothetical but representative of typical instrument performance.

As the table clearly shows, while the QqQ data is consistent with the proposed fragments, the HRMS data provides near-unambiguous confirmation of their elemental composition, elevating the trustworthiness of the entire validation process. HRMS provides a richer dataset, allowing for deeper structural insights and confident identification of unknown metabolites.[18]

Conclusion: Best Practices for Authoritative Validation

Validating an LC-MS/MS fragmentation pattern is a critical scientific exercise that blends theoretical chemistry with meticulous experimental work. For a novel compound like 2-Methoxy-4-phenylcyclohexan-1-amine, relying solely on nominal mass data from a triple quadrupole instrument is insufficient for authoritative structural confirmation.

The gold standard approach, and the one that provides the highest level of scientific integrity and trustworthiness, is the use of High-Resolution Mass Spectrometry. The ability to confirm the elemental composition of each fragment through accurate mass measurement provides a self-validating system that is robust, defensible, and aligned with the expectations of regulatory bodies and peer-reviewed scientific inquiry.[19][20] While QqQ instruments remain the workhorse for high-throughput quantification, HRMS platforms are the superior tool for the foundational work of fragmentation pattern validation and structural elucidation.

References

  • Journal of the American Society for Mass Spectrometry. American Chemical Society. [URL: https://pubs.acs.org/journal/jasms][19][20][21]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [URL: https://resolvemass.ca/resolvemass-bioanalytical-services-overview/][1]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/bioanalytical-method-validation-guidance-industry-0][3]

  • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. U.S. Department of Health and Human Services. [URL: https://www.hhs.gov/guidance/document/bioanalytical-method-validation-biomarkers-guidance-industry][4]

  • Journal of the American Society for Mass Spectrometry (JASMS) - Scholar9. Scholar9. [URL: https://scholar9.com/journals/journal-of-the-american-society-for-mass-spectrometry-jasms/][20]

  • Journal of the American Society for Mass Spectrometry - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Journal_of_the_American_Society_for_Mass_Spectrometry][22]

  • About JASMS & Announcements. American Society for Mass Spectrometry. [URL: https://www.asms.org/publications/journal-jasms/about-jasms-announcements][23]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/m10-bioanalytical-method-validation-and-study-sample-analysis][5]

  • Journal of the American Society for Mass Spectrometry - ACS Publications. ACS Publications. [URL: https://pubs.acs.org/journal/jasms][21]

  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S. Food and Drug Administration. [URL: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/bioanalytical-method-validation-guidance-industry][2]

  • What are the main advantages of HRMS vs triple quadrupole MS?. Bioanalysis Zone. [URL: https://www.bioanalysis-zone.com/2018/03/02/what-are-the-main-advantages-of-hrms-vs-triple-quadrupole-ms-2/][12]

  • What is the Difference Between Mass Spectrometry and High-Resolution Mass Spectrometry?. MtoZ Biolabs. [URL: https://www.mtoz-biolabs.com/blog/what-is-the-difference-between-mass-spectrometry-and-high-resolution-mass-spectrometry.html][14]

  • Comparison of High Resolution Accurate Mass Spectrometry and Triple Quadrupole MRM in Quantitative Bioanalysis. ResearchGate. [URL: https://www.researchgate.net/publication/267882947_Comparison_of_High_Resolution_Accurate_Mass_Spectrometry_and_Triple_Quadrupole_MRM_in_Quantitative_Bioanalysis][18]

  • An Introduction to High Resolution Mass Spectrometry versus Tandem Quad Mass Spectrometry for Large. YouTube. [URL: https://www.youtube.com/watch?v=J_jZ5Y6q-Yc][15]

  • Synthesis of CID-cleavable protein crosslinking agents containing quaternary amines for structural mass spectrometry. Organic & Biomolecular Chemistry (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob00329g][24]

  • Collision-induced dissociation - Wikipedia. Wikipedia. [URL: https://en.wikipedia.org/wiki/Collision-induced_dissociation][6]

  • Purchasing the Right Mass Spectrometer: Triple Quadrupole vs. HRAM. Thermo Fisher Scientific. [URL: https://www.thermofisher.com/blog/proteomics/purchasing-the-right-mass-spectrometer-triple-quadrupole-vs-hram/][13]

  • Collision-induced dissociation mass spectra of protonated alkyl amines. ResearchGate. [URL: https://www.researchgate.net/publication/231682869_Collision-induced_dissociation_mass_spectra_of_protonated_alkyl_amines][8]

  • Mass Spectrometry Fragmentation: A Comparative Guide to the Validation of cmnm5U. Benchchem. [URL: https://www.benchchem.com/blog/mass-spectrometry-fragmentation-a-comparative-guide-to-the-validation-of-cmnm5u/][25]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Instrumentation/Mass_Spectrometry/Mass_Spectrometry_-_Fragmentation_Patterns][26]

  • Fragmentation of Trimethoprim and other Compounds Containing Alkoxy-Phenyl Groups in Electrospray Ionisation Tandem Mass Spectrometry. ResearchGate. [URL: https://www.researchgate.net/publication/230752528_Fragmentation_of_Trimethoprim_and_other_Compounds_Containing_Alkoxy-Phenyl_Groups_in_Electrospray_Ionisation_Tandem_Mass_Spectrometry][27]

  • mass spectrum of phenol C6H6O C6H5OH fragmentation pattern. Doc Brown's Chemistry. [URL: https://www.docbrown.info/page07/ssmass61.htm][28]

  • Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/mass-spectrometry-fragmentation-of-2-hydroxy-phenyl-methyl-cyclohexanone-a-technical-guide/][29]

  • Collision-induced dissociation – Knowledge and References. Taylor & Francis. [URL: https://www.tandfonline.com/doi/full/10.1081/E-EBPPC-120010061][7]

  • Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.com/questions/35518/fragmentation-of-phenyl-radical-cations-in-mass-spectrometry][30]

  • Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17577862/][16]

  • Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2613349/][31]

  • mass spectra - fragmentation patterns. Chemguide. [URL: https://www.chemguide.co.uk/analysis/masspec/fragment.html][32]

  • Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. IntechOpen. [URL: https://www.intechopen.com/chapters/45564][33]

  • Mass Spectrometry of Cycloalkanes. YouTube. [URL: https://www.youtube.com/watch?v=FjIu-8d8-9g][9]

  • Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus. ResearchGate. [URL: https://www.researchgate.net/publication/6334648_Assessment_and_validation_of_the_MSMS_fragmentation_patterns_of_the_macrolide_immunosuppressant_everolimus][17]

  • Utilizing LC-MS/MS technique in conjunction with multivariate analysis as valuable tools. Research Square. [URL: https://www.researchsquare.com/article/rs-2458925/v1.pdf][34]

  • Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. HSCprep. [URL: https://hscprep.com.au/decoding-mass-spectrometry-understanding-molecular-fragmentation-patterns/][35]

  • Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/pdf/10.1021/ed046p729][36]

  • Fragmentation of Alkanes and Cycloalkanes. Scribd. [URL: https://www.scribd.com/presentation/354087968/Fragmentation-of-Alkanes-and-Cycloalkanes][10]

  • Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes. Acta Geochimica. [URL: https://link.springer.com/article/10.1007/s11631-022-00589-9][11]

  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. MDPI. [URL: https://www.mdpi.com/2073-4344/13/9/1301][37]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Huddersfield Repository. [URL: https://eprints.hud.ac.uk/id/eprint/25134/1/Final_Thesis_KateStenson.pdf][38]

  • LC/MS/MS/ESI determination of main fragmentation pathway for compounds 1-7. ResearchGate. [URL: https://www.researchgate.net/figure/LC-MS-MS-ESI-determination-of-main-fragmentation-pathway-for-compounds-1-7_tbl2_312061264][39]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4-phenylcyclohexan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.